methyl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, making it a subject of interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
The synthesis of methyl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-component reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at room temperature under ultrasonic activation . This reaction leads to the formation of the desired thiazolopyrimidine derivative. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of microwave irradiation and solvent-free conditions to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Methyl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy groups, using reagents like sodium ethoxide.
Cyclization: It can participate in cyclization reactions to form more complex ring structures.
Scientific Research Applications
Methyl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of methyl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets and pathways. It has been observed to inhibit endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway . These interactions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Methyl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives such as:
Biological Activity
Methyl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a member of the thiazolo[3,2-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed exploration of the compound's biological activity based on recent studies and findings.
1. Overview of Thiazolo[3,2-a]pyrimidines
Thiazolo[3,2-a]pyrimidines are recognized for their potential therapeutic applications, particularly as:
- Anticancer agents : Several derivatives have shown cytotoxic effects against various cancer cell lines.
- Antimicrobial agents : They exhibit activity against a range of bacterial and fungal pathogens.
- Neuropharmacological agents : Some compounds in this class act as positive allosteric modulators of NMDA receptors and inhibitors of acetylcholinesterase.
The compound's chemical structure is characterized by:
- Molecular Formula : C29H29N3O5S
- Molecular Weight : 531.62 g/mol
- CAS Number : 332355-56-3
3.1 Anticancer Activity
Research indicates that thiazolo[3,2-a]pyrimidine derivatives possess significant anticancer properties. In vitro studies have demonstrated that this compound exhibits:
- Cytotoxicity against MCF-7 cells : The compound shows a potent inhibitory effect on the proliferation of breast cancer cells (MCF-7) with IC50 values comparable to standard chemotherapeutic agents .
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Methyl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl... | MCF-7 | X | |
Standard Drug | MCF-7 | Y |
3.2 Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazolo[3,2-a]pyrimidines generally demonstrate moderate to high antibacterial activity against various strains:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa.
The results indicate that the compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .
Bacterial Strain | Zone of Inhibition (mm) | Reference |
---|---|---|
Staphylococcus aureus | A | |
Escherichia coli | B | |
Pseudomonas aeruginosa | C |
3.3 Neuropharmacological Activity
Recent studies suggest that thiazolo[3,2-a]pyrimidines can act as positive allosteric modulators of NMDA receptors:
- Mechanism : Enhancing synaptic transmission and neuroprotection.
This property is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's .
4. Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of thiazolo[3,2-a]pyrimidine derivatives:
- Synthesis and Characterization :
- Biological Evaluation :
5. Conclusion
This compound exhibits significant biological activity across various domains including anticancer and antimicrobial effects. Its potential as a neuropharmacological agent also highlights its versatility in therapeutic applications. Continued research into this compound could yield valuable insights into its mechanisms of action and further enhance its medicinal applications.
Properties
Molecular Formula |
C21H26N2O5S |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
methyl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C21H26N2O5S/c1-6-16-19(24)23-18(17(20(25)26-5)12(4)22-21(23)29-16)13-9-10-14(27-7-2)15(11-13)28-8-3/h9-11,16,18H,6-8H2,1-5H3 |
InChI Key |
LYKCAXGWELYYDI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC(=C(C=C3)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.